Norvaline
Overview
Description
Biosynthesis of Norvaline
The biosynthetic pathways of norvaline were examined in Serratia marcescens, revealing that alpha-isopropylmalate synthetase catalyzes the condensation of acetyl-CoA with various alpha-ketoacids. Regulatory mutants of leucine biosynthesis showed that norvaline and homoisoleucine formation is greater in a leucine accumulator, suggesting these amino acids are formed from alpha-ketobutyrate and alpha-keto-beta-methylvalerate by leucine biosynthetic enzymes .
Inhibition of Urea Synthesis by Norvaline
L-norvaline has been shown to inhibit urea synthesis in rat liver, both in vitro and in vivo. It competitively inhibits enzymes of the urea cycle, such as arginase, ornithine transcarbamylase, and argininosuccinate synthetase. The inhibition is stronger at physiological pH, and L-norvaline's administration leads to increased levels of arginine and citrulline, as well as a decrease in urea production .
Molecular Dynamics and Polymorphic Transitions
DL-Norvaline undergoes polymorphic transitions, which have been studied using solid-state NMR methods. The molecular motions associated with these transitions were analyzed, revealing side-chain motions and reorientations of methyl and amino groups. This information is crucial for understanding the mechanistic aspects of polymorphic transitions in aliphatic alpha-amino acids with linear side-chains .
Ruthenium-Complex-Bound Norvaline
Norvaline has been bound to ruthenium complexes to create robust molecules that withstand various conditions. These complexes have been used for selective transformations and have shown excellent self-assembly properties in organic solvents, forming supramolecular gels. Additionally, ruthenium-bound norvaline exhibited higher catalytic activity for the oxidation of alcohols than the parent complex .
Catalytic Oxidation of Methoxybenzenes
The catalytic activity of ruthenium complex-bound norvaline has been enhanced for the oxidation of methoxybenzenes to p-benzoquinones. This process demonstrates a wide scope of substrates and unique chemoselectivity, indicating the potential for efficient catalytic applications .
Phase Transition in Norvaline
DL-Norvaline's phase transition has been investigated using terahertz spectroscopy. The transition temperature was determined, and the influence of nucleation seeds and molecular dopants on this temperature was analyzed. The findings suggest that the phase transition in DL-norvaline is Martensitic, which is of interest for molecular machines .
Ruthenium-Bound Norvaline Peptides
Norvaline peptides with ONO-pincer ruthenium complexes have been synthesized and structurally analyzed. These peptides form stable helical conformations and were synthesized using solution-phase peptide synthesis. The structural analysis provided insights into the conformational stability of these peptides .
PCP Pincer Transition-Metal-Complex-Bound Norvaline
A PCP pincer palladium-complex-bound norvaline was synthesized and characterized. The compound demonstrated self-assembly properties and catalytic activity in the 1,4-conjugate addition of phenylboronic acid. This showcases the potential for creating functional materials with self-assembling and catalytic properties .
Synthetic Studies of Antitubercular Antibiotic
The structure of delta-hydroxy-gamma-oxo-L-norvaline, a new antitubercular antibiotic, was proposed and synthesized through different routes. The synthesized compound matched the naturally occurring antibiotic in physicochemical and microbiological properties, confirming its identity .
Synthesis of 3-Ethyl-L-Norvaline
An efficient synthesis process for 3-ethyl-L-norvaline was developed using a Strecker reaction with a chiral auxiliary. The process involved crystallization-induced asymmetric transformation and subsequent steps to produce enantiomerically pure 3-ethyl-L-norvaline, demonstrating a practical approach to synthesizing this variant of norvaline .
Scientific Research Applications
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Pharmacokinetics and Pharmacodynamics
- Field : Pharmacology
- Application : Norvaline is known to be an arginase inhibitor. Arginase is an enzyme that breaks down arginine, which is a precursor to nitric oxide (NO). By inhibiting arginase, Norvaline helps to increase the levels of arginine, and consequently, NO in the body .
- Method : Norvaline is administered and its effects on arginase activity are observed. The pharmacokinetics and pharmacodynamics of Norvaline and other arginase inhibitors are studied in different animal species and in vitro systems .
- Results : Increased levels of arginine and NO have been observed, which can have therapeutic effects for conditions like asthma, cancer, hypertension, diabetes mellitus, and erectile dysfunction .
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Blood Pressure Reduction and Diuresis Induction
- Field : Cardiovascular Research
- Application : Norvaline has been found to reduce blood pressure and induce diuresis in rats with inherited stress-induced arterial hypertension .
- Method : In a study, adult rats with inherited stress-induced arterial hypertension were administered with Norvaline. Blood pressure, body weight, and diuresis were monitored. The changes in blood and urine levels of creatinine, urea, and NO metabolites were analyzed .
- Results : A significant decline in blood pressure and induced diuresis were observed in the rats following the treatment .
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Bodybuilding and Athletic Performance
- Field : Sports Nutrition
- Application : Norvaline is used in bodybuilding supplements due to its ability to increase vasodilation and allow for great pumps that last longer . It is also known to enhance nutrient delivery to muscles for better performance and recovery .
- Method : Norvaline is taken as a dietary supplement, often before workouts .
- Results : Users have reported increased energy, improved workout performance, and decreased recovery time between workouts .
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Neuroprotection in Alzheimer’s Disease
- Field : Neurology
- Application : Norvaline has been found to be neuroprotective in a mouse model of Alzheimer’s disease . It is suggested that arginase and S6K1 inhibition by Norvaline may delay the progression of Alzheimer’s disease .
- Method : In a study, triple-transgenic mice exhibiting increased S6K1 activity were treated with Norvaline . The acquisition of spatial memory, density of dendritic spines, expression levels of neuroplasticity-related proteins, and levels of Aβ toxic oligomeric and fibrillar species in the hippocampus were monitored .
- Results : The treatment significantly improved the acquisition of spatial memory in the mice, and this improvement was associated with a substantial reduction in microgliosis . Increases in the density of dendritic spines and expression levels of neuroplasticity-related proteins were followed by a decline in the levels of Aβ toxic oligomeric and fibrillar species in the hippocampus .
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Anti-inflammatory Properties
- Field : Immunology
- Application : Norvaline has been shown to possess beneficial anti-inflammatory properties, which are apparent in human endothelial cells .
- Method : In a study, human endothelial cells were treated with Norvaline at concentrations of 10–40 mM . The anti-inflammatory effects of Norvaline were then observed .
- Results : The treatment with Norvaline showed beneficial anti-inflammatory properties .
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Inhibition of Arginase and S6K1
- Field : Biochemistry
- Application : Norvaline is known to inhibit both arginase and S6K1. The interaction between the arginase II (ARGII) and mTOR-ribosomal protein S6 kinase β-1 (S6K1) pathways promotes inflammation and oxidative stress .
- Method : In a study, triple-transgenic (3×Tg) mice exhibiting increased S6K1 activity and wild-type (WT) mice were treated with Norvaline .
- Results : The treatment with Norvaline was found to be neuroprotective in a mouse model of Alzheimer’s disease . Additionally, it has been shown to possess beneficial anti-inflammatory properties, which are apparent in human endothelial cells at the concentrations of 10–40 mM .
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Improvement of Blood Flow and Muscle Pumps
- Field : Sports Nutrition
- Application : Norvaline is known to improve blood flow and muscle pumps during workouts. It enhances nutrient delivery to muscles for better performance and recovery, and supports cardiovascular health .
- Method : Norvaline is taken as a dietary supplement, often before workouts .
- Results : Users have reported increased energy, improved workout performance, and decreased recovery time between workouts .
Safety And Hazards
properties
IUPAC Name |
2-aminopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-2-3-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNDPXSYFESPGGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00862403 | |
Record name | (+-)-Norvaline | |
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Molecular Weight |
117.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White crystalline solid; [Sigma-Aldrich MSDS] | |
Record name | DL-Norvaline | |
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Product Name |
DL-Norvaline | |
CAS RN |
760-78-1, 6600-40-4 | |
Record name | (±)-Norvaline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=760-78-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | (+-)-Norvaline | |
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Record name | norvaline | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203786 | |
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Record name | DL-NORVALINE | |
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Record name | Norvaline | |
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Record name | (+-)-Norvaline | |
Source | EPA DSSTox | |
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Record name | DL-norvaline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.984 | |
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Record name | NORVALINE, DL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V639KTF2SZ | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.